N-[3-(aminocarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide, also referred to as HBT1, is a novel synthetic compound investigated for its potential therapeutic applications in neuropsychiatric and neurological disorders. [ [] ] HBT1 belongs to a class of compounds known as AMPA receptor (AMPA-R) potentiators, which enhance the activity of AMPA receptors in the brain. [ [] ] AMPA receptors are a type of glutamate receptor that play a crucial role in synaptic plasticity, learning, and memory. [ [] ]
N-[3-(aminocarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide acts as a positive allosteric modulator (PAM) of AMPA receptors. [ [] ] It binds to a specific site on the ligand-binding domain (LBD) of the AMPA receptor in a glutamate-dependent manner. [ [] ] This binding enhances the receptor's response to glutamate, the primary excitatory neurotransmitter in the brain. [ [] ]
Distinctively, HBT1 exhibits lower agonistic effects compared to other AMPA-R potentiators like LY451395. [ [] ] Agonistic effects refer to the compound's ability to directly activate the receptor, even in the absence of glutamate. [ [] ] The reduced agonistic profile of HBT1 is believed to be associated with its lower risk of producing a bell-shaped response in brain-derived neurotrophic factor (BDNF) production. [ [] ] BDNF is a crucial protein for neuronal survival, growth, and plasticity. [ [] ] Bell-shaped responses, where increasing doses of a compound lead to a peak effect followed by a decline, can limit the therapeutic window of a drug. [ [] ]
The distinct binding mode of HBT1 to the AMPA receptor LBD may contribute to its reduced agonistic effect. HBT1 forms hydrogen bonds with the amino acid Serine 518 in the LBD, while other potentiators like LY451395 do not. [ [] ] This specific interaction could explain the unique pharmacological properties of HBT1. [ [] ]
N-[3-(aminocarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide has been investigated for its potential in inducing BDNF production in primary neurons. [ [] ] Increased BDNF levels are associated with beneficial effects in various neurological disorders. [ [] ]
CAS No.: 22054-14-4
CAS No.: 24622-61-5
CAS No.: 13170-18-8
CAS No.: 1976-85-8
CAS No.:
CAS No.: 2361643-62-9